5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester
CAS No.: 1352397-77-3
Cat. No.: VC2581551
Molecular Formula: C9H6BrClN2O2
Molecular Weight: 289.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352397-77-3 |
|---|---|
| Molecular Formula | C9H6BrClN2O2 |
| Molecular Weight | 289.51 g/mol |
| IUPAC Name | methyl 5-bromo-3-chloro-2H-indazole-6-carboxylate |
| Standard InChI | InChI=1S/C9H6BrClN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13) |
| Standard InChI Key | MPFXEPROQSLUTK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=NNC(=C2C=C1Br)Cl |
| Canonical SMILES | COC(=O)C1=CC2=NNC(=C2C=C1Br)Cl |
Introduction
Chemical Properties and Structure
5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester belongs to the indazole family, characterized by a bicyclic aromatic structure containing a pyrazole ring fused to a benzene ring. The compound's distinctive features include a bromine atom at position 5, a chlorine atom at position 3, and a methyl ester group of carboxylic acid.
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester can be summarized in the following table, based on analysis of similar halogenated indazole derivatives:
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrClN2O2 |
| Molecular Weight | 289.51 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as DMSO, ethyl acetate, and methanol |
| Stability | Stable under normal laboratory conditions |
| Melting Point | Estimated 180-185°C |
| IUPAC Name | Methyl 5-bromo-3-chloro-1H-indazole-4-carboxylate |
The structural configuration of this compound is characterized by a planar indazole core with halogen substituents that significantly influence its electronic distribution and reactivity.
Structural Features
The indazole core of this compound contains a nitrogen-nitrogen bond that contributes to its unique chemical behavior. The presence of electron-withdrawing groups (bromine and chlorine) affects the electron density distribution across the molecule, influencing its reactivity patterns. The methyl ester group provides a reactive site for further functionalization, making this compound valuable in synthetic chemistry applications .
Synthesis Methods
The synthesis of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester typically involves multiple reaction steps, drawing from established methods used for similar halogenated indazole derivatives.
General Synthetic Route
Based on analogous compounds, a potential synthetic pathway would involve:
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Starting with an appropriately substituted benzoic acid derivative
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Formation of the indazole ring system through diazotization
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Esterification of the carboxylic acid group
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Selective halogenation at the desired positions
Detailed Synthesis Procedure
A typical synthesis method can be adapted from the procedure for similar compounds, as follows:
Table 1: Synthesis Reaction Conditions
| Stage | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Methyl 3-amino-2-methyl-5-bromo-benzoate, acetic acid, sodium nitrite in water | Room temperature, 24 hours | 70-80% |
| 2 | Intermediate product, sodium hydrogen carbonate, ethyl acetate | Extraction and purification | 60-70% |
| 3 | Chlorinating agent (e.g., N-chlorosuccinimide) | Selective chlorination at position 3 | 50-60% |
The general procedure would involve dissolving the appropriate benzoic acid derivative in acetic acid, followed by the addition of sodium nitrite solution at controlled temperature. After the diazotization reaction completes, the mixture is neutralized with sodium hydrogen carbonate and extracted with ethyl acetate. The resulting product is then purified through column chromatography .
Spectroscopic Analysis
Spectroscopic techniques provide valuable information about the structural characteristics and purity of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected 1H-NMR spectrum of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester would show characteristic signals similar to related indazole derivatives:
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A singlet at approximately δ 4.0-4.1 ppm corresponding to the methyl ester group (3H)
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Aromatic proton signals in the range of δ 7.5-8.5 ppm
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A broad singlet at approximately δ 10.5-11.0 ppm representing the NH proton of the indazole ring
These predictions are based on comparable data from structurally similar compounds reported in the literature .
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion peak at m/z 290 [M+H]+
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Characteristic isotope patterns due to the presence of bromine and chlorine atoms
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Fragmentation patterns indicative of the loss of the methyl ester group
Infrared Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands:
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N-H stretching at approximately 3200-3400 cm-1
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C=O stretching of the ester group at approximately 1700-1730 cm-1
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C=N and C=C stretching vibrations at 1600-1650 cm-1
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C-Br and C-Cl stretching vibrations at lower wavenumbers
Biological Activities and Applications
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anticancer | Protein kinase inhibition | Development of targeted cancer therapies |
| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory disorders |
| Antimicrobial | Inhibition of microbial growth mechanisms | Development of novel antibiotics |
| Enzyme inhibition | Interaction with specific protein targets | Various therapeutic applications |
These potential activities are inferred from studies on similar halogenated indazole derivatives that have demonstrated promising results in preclinical investigations.
Role in Medicinal Chemistry
5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester represents an important chemical scaffold in medicinal chemistry. The presence of halogen substituents (bromine and chlorine) enhances the compound's lipophilicity and membrane permeability, potentially improving its drug-like properties. Additionally, the methyl ester group provides a handle for further structural modifications, enabling the development of structurally diverse compound libraries for drug discovery programs.
Comparison with Related Compounds
Structural Analogs
Several structurally related compounds have been reported in the literature, each with unique substitution patterns affecting their chemical and biological properties.
Table 3: Comparison with Structural Analogs
Structure-Activity Relationships
The position of halogen substituents on the indazole ring system significantly influences the compound's electronic properties and its interaction with biological targets. Comparing 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester with its structural analogs provides valuable insights into structure-activity relationships:
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The position of bromine and chlorine atoms affects the electron density distribution, influencing binding affinity to protein targets
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N-methylation (as seen in related compounds) can enhance membrane permeability and metabolic stability
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The position of the carboxylic acid methyl ester group affects the compound's geometry and its ability to form hydrogen bonds with target proteins
Research Findings and Future Directions
Current Research Status
Research on halogenated indazole derivatives, including compounds similar to 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester, has revealed their potential as building blocks for the synthesis of biologically active compounds. Specific findings include:
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Halogenated indazoles have demonstrated promising activity in protein kinase inhibition studies
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The indazole scaffold has been identified as a privileged structure in medicinal chemistry
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Synthetic methodologies for the preparation of substituted indazoles continue to evolve, enabling access to structurally diverse compound libraries
Future Research Directions
Future research involving 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester may focus on:
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Optimization of synthetic routes to improve yield and purity
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Exploration of structure-activity relationships through systematic modification of the core structure
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Development of focused libraries for high-throughput screening against specific disease targets
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Investigation of potential applications beyond medicinal chemistry, such as in materials science or as synthetic intermediates
Analytical Methods and Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for the purification and analysis of 5-Bromo-3-chloro-1H-indazole-carboxylic acid methyl ester and related compounds. Typical chromatographic conditions might include:
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Silica gel column chromatography using ethyl acetate or a mixture of ethyl acetate and hexanes as the mobile phase
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HPLC analysis using a C18 reverse-phase column with a gradient of acetonitrile and water
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TLC analysis using silica gel plates and appropriate visualization reagents
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